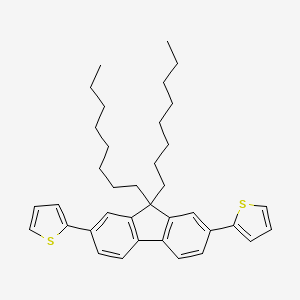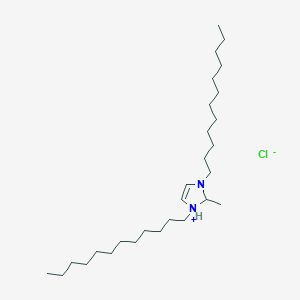
2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene
Descripción general
Descripción
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene is an organic compound that belongs to the class of fluorene-based materials. It is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with two octyl chains. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in the development of polymer solar cells and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene typically involves the following steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to form 2,7-dibromofluorene.
Alkylation: The dibromofluorene is then alkylated with octyl bromide in the presence of a strong base such as potassium tert-butoxide to yield 9,9-dioctyl-2,7-dibromofluorene.
Industrial Production Methods
Industrial production of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as column chromatography and recrystallization to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups such as halogens, alkyl, or aryl groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using Grignard reagents or organolithium compounds[][3].
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives[][3].
Aplicaciones Científicas De Investigación
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers in polymer solar cells and OLEDs due to its excellent electronic properties and ability to form stable thin films.
Field-Effect Transistors (FETs): It is employed in the fabrication of organic field-effect transistors, where it serves as the active semiconducting layer.
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene in electronic applications involves its ability to transport charge carriers efficiently. The presence of the fluorene core and thiophene rings facilitates the delocalization of π-electrons, which enhances the compound’s conductivity. In polymer solar cells, it acts as a donor material, where it absorbs sunlight and generates excitons (electron-hole pairs). These excitons are then separated at the donor-acceptor interface, leading to the generation of electric current .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(thien-2-yl)-9,9-dioctylfluorene: Similar structure but lacks the additional thiophene ring.
Poly(9,9-dioctylfluorenyl-2,7-diyl): A polymeric form with similar electronic properties.
9,9-Dioctyl-2,7-dibromofluorene: A precursor used in the synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene.
Uniqueness
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene is unique due to its combination of a fluorene core with two thiophene rings and octyl chains. This structure provides a balance of solubility, film-forming ability, and electronic properties, making it highly suitable for use in organic electronic devices .
Propiedades
IUPAC Name |
2-(9,9-dioctyl-7-thiophen-2-ylfluoren-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)33-27-29(35-17-15-25-38-35)19-21-31(33)32-22-20-30(28-34(32)37)36-18-16-26-39-36/h15-22,25-28H,3-14,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWLLXSUXWDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-2-butyl-4-Methyl-6-oxo-1,6-dihydropyriMidin-5-yl)acetic acid](/img/structure/B8146706.png)
![3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B8146713.png)

![trimagnesium;[(2R)-2-[(1S)-1,2-dioxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B8146720.png)

![2-[(4-Fluorophenyl)methylamino]acetamide;hydrochloride](/img/structure/B8146743.png)



![4-Ethyl-11-methyl-10-oxa-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-12-carboxylic acid;hydrochloride](/img/structure/B8146758.png)

![Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146775.png)


